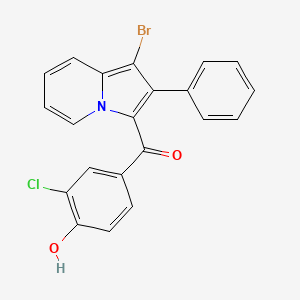
3-Ethyl-2-methylhexa-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-methylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. The structure of this compound features a six-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. The double bonds are located at the first and fifth positions of the carbon chain, making it a conjugated diene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylhexa-1,5-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alcohol such as 3-ethyl-2-methylhexanol, dehydration can be carried out using a strong acid like sulfuric acid to yield the desired diene . Another method involves the dehydrohalogenation of 3-ethyl-2-methylhexyl halide using a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-methylhexa-1,5-diene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Dihalides
Applications De Recherche Scientifique
3-Ethyl-2-methylhexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-methylhexa-1,5-diene involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in Diels-Alder reactions, forming cyclohexene derivatives . The compound’s double bonds allow it to undergo electrophilic addition reactions, where electrophiles attack the electron-rich regions of the molecule . These reactions are often facilitated by the presence of electron-donating or electron-withdrawing groups on the diene .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,5-hexadiene: Similar structure but lacks the ethyl group at the third carbon.
1,3-Butadiene: A simpler conjugated diene with only four carbon atoms.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group at the second carbon.
Uniqueness
3-Ethyl-2-methylhexa-1,5-diene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to simpler dienes .
Propriétés
Numéro CAS |
73398-15-9 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
3-ethyl-2-methylhexa-1,5-diene |
InChI |
InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h5,9H,1,3,6-7H2,2,4H3 |
Clé InChI |
MROJOHIMEYEXNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


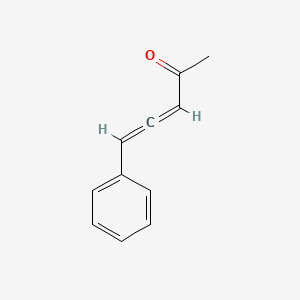
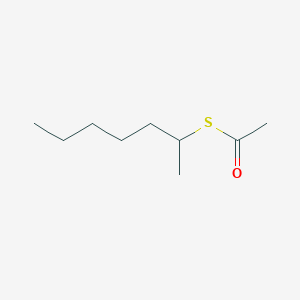
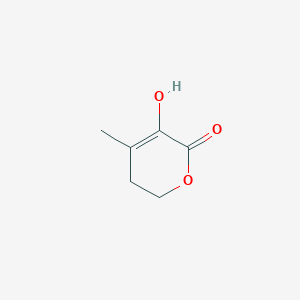
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)

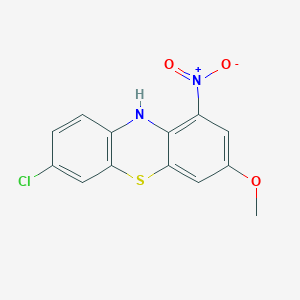


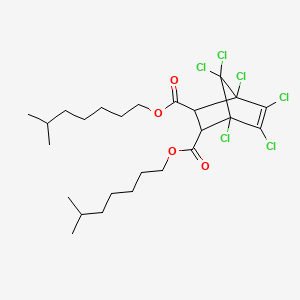
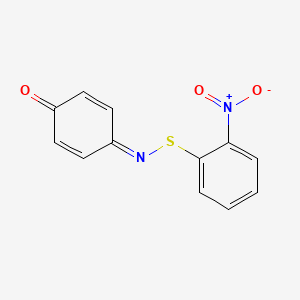
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
